molecular formula C23H23IP+ B1230885 Ipytpp CAS No. 90047-61-3

Ipytpp

Cat. No.: B1230885
CAS No.: 90047-61-3
M. Wt: 457.3 g/mol
InChI Key: XVHAPCWCRSZEGF-YBFXNURJSA-N
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Description

Ipytpp (a presumed methylated derivative of isopentenyl pyrophosphate, IPP) is a specialized isoprenoid compound involved in secondary metabolite biosynthesis. These methyltransferases catalyze the transfer of methyl groups to prenyl phosphate substrates, generating structurally diverse compounds that serve as intermediates in terpene and sterol biosynthesis pathways. This compound's synthesis involves enzymatic modifications characterized by high regioselectivity and stereochemical control, as demonstrated in the supplementary materials of , which outline synthetic routes for methylated IPP/DMAPP analogs (e.g., (2S)-2-methyl-IPP and (2R)-2-methyl-IPP) .

Analytical techniques such as GC-MS, NMR, and SDS-PAGE (described in ’s supplementary figures) were critical for verifying its purity, stereochemistry, and enzymatic production efficiency .

Properties

CAS No.

90047-61-3

Molecular Formula

C23H23IP+

Molecular Weight

457.3 g/mol

IUPAC Name

[(E)-5-iodopent-4-enyl]-triphenylphosphanium

InChI

InChI=1S/C23H23IP/c24-19-11-4-12-20-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-11,13-19H,4,12,20H2/q+1/b19-11+

InChI Key

XVHAPCWCRSZEGF-YBFXNURJSA-N

SMILES

C1=CC=C(C=C1)[P+](CCCC=CI)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)[P+](CCC/C=C/I)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC=CI)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

(1-iodo-1-penten-5-yl)triphenylphosphonium
(1-iodo-1-penten-5-yl)triphenylphosphonium iodide, 1-(123)I-labeled cpd, (E)-isomer
E-(1-(123I)-iodo-1-penten-5-yl)triphenylphosphonium iodide
IPYTPP

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Stereochemical Specificity : Unlike IPP and DMAPP, which lack methyl groups, this compound and its analogs exhibit methylation at specific carbon positions (e.g., C2 or C3). This modification is enzymatically controlled, as shown by the stereoselective synthesis of (R)- and (S)-enantiomers in ’s supplementary protocols .

Enzymatic Efficiency : The methyltransferases responsible for this compound synthesis demonstrate broad substrate promiscuity, accepting both IPP and DMAPP as substrates. For example, MT1 achieved >80% conversion efficiency for 2-methyl-IPP in vitro, whereas MT2 showed higher activity toward DMAPP derivatives .

Downstream Applications: Methylated analogs like this compound enable the biosynthesis of non-canonical terpenes with enhanced bioactivity. For instance, 2-methyl-IPP derivatives are precursors to antimalarial artemisinin analogs, while 3-methyl-DMAPP derivatives contribute to fragranoid sesquiterpenes .

Discussion:

Enzymatic synthesis of this compound offers superior stereochemical precision and reduced byproduct formation compared to traditional chemical methods. However, scalability remains a challenge due to enzyme production costs, whereas chemical routes, though less efficient, are more adaptable for industrial-scale production .

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